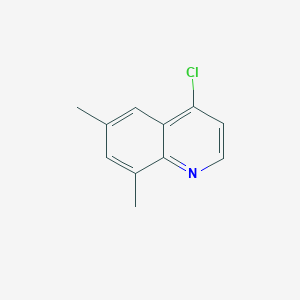

4-Chloro-6,8-dimethylquinoline

Description

The journey of quinoline (B57606) chemistry began in 1834 when German chemist Friedlieb Ferdinand Runge first isolated it from coal tar. researchgate.netevitachem.com A few years later, in 1842, French chemist Charles Gerhardt independently obtained it through the distillation of quinine (B1679958), an alkaloid from the bark of the Cinchona tree. evitachem.com This dual discovery highlighted quinoline's presence in both natural products and industrial byproducts, setting the stage for extensive research into its properties and derivatives. researchgate.net

The late 19th century saw the development of several named reactions for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, which allowed chemists to construct the quinoline scaffold with various substituents. researchgate.net These synthetic advancements were crucial, as they opened the door to the systematic study of quinoline derivatives and their potential applications. Early research quickly established the physiological activity of many quinoline-containing compounds, most notably the antimalarial properties of quinine itself. researchgate.net This spurred further investigation into synthetic analogues, leading to the development of a multitude of quinoline-based drugs and functional materials over the following decades. researchgate.netsmolecule.com

The quinoline scaffold, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged structure" in medicinal chemistry. researchgate.netsmolecule.com This is due to its ability to bind to a wide range of biological targets, leading to diverse pharmacological activities. nih.govmdpi.com Consequently, quinoline derivatives have been successfully developed into drugs for treating a wide array of conditions, including malaria (e.g., chloroquine (B1663885), quinine), bacterial infections (e.g., ciprofloxacin), and cancer (e.g., topotecan, irinotecan). smolecule.com The versatility of the quinoline ring allows for modifications at various positions, enabling chemists to fine-tune the electronic and steric properties of the molecule to enhance its efficacy and selectivity for a specific biological target. nih.govacs.org

In organic chemistry, the quinoline ring system is a valuable building block for the synthesis of complex molecules. Its aromatic nature and the presence of the nitrogen atom allow for a variety of chemical transformations, including electrophilic and nucleophilic substitution reactions. acs.org This reactivity makes quinoline and its derivatives key intermediates in the construction of agrochemicals, dyes, and advanced materials. evitachem.com The continuous development of new synthetic methods, including more sustainable and efficient green chemistry approaches, underscores the enduring importance of the quinoline scaffold in modern chemical research. mdpi.com

4-Chloro-6,8-dimethylquinoline is a specific derivative within the broader quinoline family. While detailed academic studies focusing exclusively on this particular isomer are not extensively documented, its structural features point to its significant role as a key intermediate in organic synthesis. The presence of a chlorine atom at the 4-position is particularly important, as this position is activated for nucleophilic substitution reactions. This allows the chlorine atom to be readily replaced by a wide variety of nucleophiles, such as amines, thiols, and alkoxides, providing a straightforward method for introducing new functional groups and building more complex molecular architectures. acs.org

Research on closely related isomers, such as 4-chloro-2,8-dimethylquinoline (B186857), demonstrates this principle effectively. This isomer has been used as a starting material for the synthesis of novel indoloquinolines and benzonaphthyridines, which have shown potential cytotoxic activity against cancer cell lines. researchgate.net Similarly, other 4-chloroquinoline (B167314) derivatives are routinely used to create libraries of new compounds for drug discovery and materials science. Therefore, this compound is valued in research primarily as a versatile precursor, enabling the synthesis of a diverse range of 4-substituted-6,8-dimethylquinoline derivatives for further investigation.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 196803-72-2 |

| Molecular Formula | C₁₁H₁₀ClN |

| Molecular Weight | 191.66 g/mol |

| Boiling Point | 294.2°C at 760 mmHg |

| Density | 1.188 g/cm³ |

| Flash Point | 159.7°C |

Data sourced from commercial suppliers.

Compound Names Mentioned in this Article

| Compound Name |

|---|

| 4-Amino-2,8-dimethylquinoline |

| 4-Chloro-2,6-dimethylquinoline (B3031691) |

| 4-Chloro-2,8-dimethylquinoline |

| This compound |

| 4-Chloro-8-methylquinolin-2(1H)-one |

| 6-aminobenzothiazole |

| Benzene |

| Brequinar |

| Camptothecin |

| Chloroquine |

| Ciprofloxacin |

| Doxorubicin |

| Fludarabine |

| Irinotecan |

| Isoquinoline (B145761) |

| Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate |

| Niacin |

| Nitidine |

| Pyridine |

| Quinine |

| Quinoline |

| Reticuline |

| Sanamycin |

| Skimmianine |

| Streptonigrin |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c1-7-5-8(2)11-9(6-7)10(12)3-4-13-11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OREYGYAAYFXMIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN=C2C(=C1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589063 | |

| Record name | 4-Chloro-6,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196803-72-2 | |

| Record name | 4-Chloro-6,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 196803-72-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Chloro 6,8 Dimethylquinoline

Established Synthetic Routes to 4-Chloro-6,8-dimethylquinoline

The traditional synthesis of this compound primarily relies on the construction of the quinoline (B57606) nucleus followed by chlorination.

Cyclization Reactions for Quinoline Nucleus Formation in the Context of this compound

The formation of the fundamental quinoline structure is a critical step in the synthesis of this compound. Various classical cyclization reactions are employed to construct this bicyclic heteroaromatic system. These methods typically involve the reaction of an aniline (B41778) derivative with a three-carbon component. Some of the well-established methods include the Skraup, Doebner-von Miller, Combes, and Conrad-Limpach reactions. acs.org

For instance, the Conrad-Limpach method specifically yields 4-quinolones, which are direct precursors to 4-chloroquinolines. acs.org Another significant approach is the Gould-Jacobs reaction, which utilizes an aniline and diethyl ethoxymethylenemalonate to form a 4-hydroxyquinoline (B1666331) intermediate that can be subsequently chlorinated. rsc.org The Friedländer synthesis, involving the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an α-methylene group, is another versatile method for creating the quinoline core. nih.gov

Specific Precursors and Starting Materials for this compound Synthesis

A common and direct precursor for the synthesis of this compound is 6,8-dimethylquinolin-4-ol or its tautomeric form, 6,8-dimethylquinolin-4(1H)-one. lookchem.com This intermediate is then subjected to a chlorination reaction to yield the final product. The synthesis of this quinolinol precursor can be achieved through various cyclization strategies. For example, a general methodology has been developed starting from 5,8-dimethyl-6-nitro-4-quinolone, which can be converted to the corresponding 4-chloro derivative. acs.org

The synthesis of related substituted quinolines often starts with appropriately substituted anilines. For example, the synthesis of 4-chloro-6,7-dimethoxyquinoline (B44214) begins with 3,4-dimethoxyaniline. google.com This highlights the general strategy of selecting a starting aniline with the desired substitution pattern on the benzene (B151609) ring.

| Precursor | Product | Reagent | Reference |

| 6,8-dimethyl-quinolin-4-ol | This compound | Trichlorophosphate | lookchem.com |

| 5,8-dimethyl-6-nitro-4-quinolone | 4-Chloro-5,8-dimethyl-6-nitroquinoline | Phosphorus oxychloride | acs.org |

Role of 4-Haloquinoline Intermediates in General Quinoline Synthesis

4-Haloquinolines, particularly 4-chloroquinolines, are pivotal intermediates in the synthesis of a wide array of functionalized quinoline derivatives. acs.org The halogen atom at the 4-position is a versatile handle for introducing various substituents through nucleophilic substitution reactions. smolecule.comresearchgate.netnih.gov This reactivity allows for the late-stage diversification of the quinoline scaffold, enabling the synthesis of compounds with a range of electronic and steric properties. acs.org

For example, the chloro group can be displaced by nucleophiles such as amines, alcohols, and thiols to create new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. smolecule.com This strategy is widely used in the development of new therapeutic agents. Furthermore, 4-haloquinolines can participate in transition metal-catalyzed cross-coupling reactions, further expanding their synthetic utility. researchgate.net

Advanced Synthetic Approaches and Optimization Studies

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the synthesis and derivatization of quinolines, including this compound.

Palladium-Catalyzed Reactions for Derivatization

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of haloquinolines. science.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For instance, palladium catalysts can be used to couple 4-chloroquinolines with various partners, including boronic acids (Suzuki coupling), alkynes (Sonogashira coupling), and amines (Buchwald-Hartwig amination). organic-chemistry.orgepo.org

A study on the synthesis of indoloquinolines utilized palladium acetate (B1210297) (Pd(OAc)₂) as a catalyst for the intramolecular cyclization of an intermediate derived from 4-chloro-2,8-dimethylquinoline (B186857). researchgate.net This demonstrates the power of palladium catalysis in constructing complex fused heterocyclic systems. The choice of ligands, bases, and reaction conditions is crucial for optimizing the yield and selectivity of these transformations. chemscene.com

| Reaction Type | Catalyst | Reactants | Product | Reference |

| Intramolecular Cyclization | Palladium acetate (Pd(OAc)₂) | N-(benzo[d]thiazol-6-yl)-2,8-dimethylquinolin-4-amine | Thiazolo[5,4-c]indolo[3,2,1-ij]quinoline derivative | researchgate.net |

| C-H Alkynylation | Palladium Complex | 8-methylquinolines, alkynyl halides | Alkynylated quinolines | epo.org |

Click Chemistry Approaches in Quinoline Synthesis Relevant to this compound Derivatives

Click chemistry, characterized by its high efficiency, mild reaction conditions, and simple workup procedures, has found applications in the synthesis of quinoline derivatives. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction. While direct application to this compound itself is not extensively detailed, the principles are highly relevant for creating its derivatives.

For instance, a 4-azido-quinoline derivative could be readily prepared from a 4-chloroquinoline (B167314) intermediate and subsequently reacted with a terminal alkyne to form a triazole-linked quinoline conjugate. This approach is valuable for creating libraries of compounds for biological screening. nih.gov Recent studies have also explored the use of ultrasound irradiation to accelerate click chemistry reactions involving quinoline scaffolds, leading to improved yields and shorter reaction times. smolecule.com The versatility of click chemistry allows for the straightforward introduction of diverse functionalities onto the quinoline core, making it a powerful tool in modern drug discovery and materials science. nih.gov

Ultrasound-Assisted Synthesis of Chloroquinoline Derivatives

The application of ultrasonic irradiation in organic synthesis, often referred to as sonochemistry, has emerged as a powerful tool for accelerating chemical reactions and improving process efficiency. nih.gov This technique enhances mass transfer and creates localized high-temperature and high-pressure zones through acoustic cavitation, often leading to dramatically reduced reaction times, increased yields, and higher product purity compared to conventional methods. nih.govmdpi.com

While specific literature on the direct ultrasound-assisted synthesis of this compound is not extensively detailed, the methodology has been successfully applied to a variety of structurally related chloroquinoline derivatives. These green chemistry approaches highlight the potential for more efficient syntheses within this compound class. researchgate.netsciensage.info For instance, ultrasound has been effectively used in the O-alkylation of quinolin-4-ol derivatives, achieving reaction completion in as little as 15 minutes with yields ranging from 45% to 84%. mdpi.com

A notable application is the ultrasound-assisted condensation reaction for producing α,β-unsaturated carbonyl compounds from substituted 2-chloroquinoline-3-carbaldehydes. sciensage.info Research comparing conventional heating with ultrasonic irradiation for these reactions demonstrates significant advantages for the latter.

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis sciensage.info

| Method | Reaction Time (min) | Yield (%) |

|---|---|---|

| Conventional | 75-90 | 46-57 |

| Ultrasound | 30-45 | 63-83 |

The data clearly indicates that ultrasound-assisted methods can cut reaction times in half while substantially increasing product yields. sciensage.info Similarly, ultrasound has been employed to facilitate Wittig reactions on 4-chloro-3-formylquinoline, showcasing its versatility in modifying the chloroquinoline scaffold under mild conditions. wiley.comresearchgate.netwiley.com These examples underscore the broad applicability of sonochemistry for the efficient and environmentally friendly synthesis of chloroquinoline derivatives.

Mechanistic Investigations of this compound Formation

The formation of the this compound structure is commonly achieved through pathways involving the Vilsmeier-Haack reaction, a versatile method for the formylation and cyclization of activated aromatic systems. rsc.orgresearchgate.netijpcbs.com The mechanism provides a clear route from simple aromatic precursors to complex heterocyclic systems.

The process typically begins with the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with a chlorinating agent like phosphorus oxychloride (POCl₃) to generate a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. thieme-connect.comwikipedia.org

For the synthesis of this compound, the likely precursor is an N-arylacetamide, specifically N-(3,5-dimethylphenyl)acetamide, derived from 3,5-dimethylaniline. The Vilsmeier-Haack cyclization mechanism proceeds through several key steps:

Electrophilic Attack: The electron-rich aromatic ring of the N-arylacetamide attacks the electrophilic Vilsmeier reagent.

Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the acetamide (B32628) nitrogen attacks the newly introduced carbon, forming the heterocyclic ring.

Dehydration and Chlorination: Subsequent dehydration and reaction with the chlorinating agent (POCl₃) lead to the formation of the aromatic quinoline ring and the introduction of the chlorine atom at the 4-position. rsc.org

An alternative and widely used pathway involves the initial synthesis of 6,8-dimethylquinolin-4-ol, which is then chlorinated. This involves the cyclization of a suitable aniline derivative with a β-ketoester, followed by treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to replace the hydroxyl group at the C4 position with a chlorine atom. google.com

Novel Synthetic Strategies for Analogs and Derivatives of this compound

The 4-chloroquinoline scaffold is a versatile platform for developing a wide range of analogs and derivatives due to the reactivity of the chlorine atom, which can be readily displaced by various nucleophiles. thieme-connect.com This allows for extensive structural modifications to explore structure-activity relationships.

One strategy involves multi-step syntheses to build complex analogs. For example, a related compound, 4-chloro-6-iodo-N,8-dimethylquinoline-3-carboxamide, was synthesized starting from 2-amino-3-methylbenzoic acid through a sequence of reactions including cyclization, chlorination, and amidation, demonstrating how the quinoline core can be extensively functionalized. nih.gov

Synthesis of Hybrid Molecules Incorporating the this compound Moiety

Molecular hybridization, the strategy of covalently linking two or more distinct pharmacophoric units, is a prominent approach in drug discovery to create molecules with potentially enhanced or novel activities. nih.gov The this compound moiety has been successfully incorporated into such hybrid structures.

A direct example involves the synthesis of a series of quinoline-tetrazole Schiff base hybrids. ijprajournal.com In this work, 2-chloro-6,8-dimethylquinoline-3-carbaldehyde (B2807916) was used as the key building block. It was reacted with various substituted (5-methyl-1H-tetrazol-1-yl)benzenamines via a condensation reaction to yield the target hybrid molecules. ijprajournal.com

Table 2: Examples of Synthesized Quinoline-Tetrazole Hybrids ijprajournal.com

| Compound | R1 | R2 | R3 |

|---|---|---|---|

| 3a | CH₃ | CH₃ | H (3-Tet) |

| 3b | CH₃ | H | H (3-Tet) |

Note: R1 and R2 refer to substituents on the quinoline ring. R3 refers to the substitution pattern on the benzenamine-tetrazole moiety.

Another powerful strategy for creating hybrid molecules is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction efficiently and regioselectively links a terminal alkyne with an azide (B81097) to form a stable 1,2,3-triazole ring. This approach has been used to conjugate an azido-functionalized quinoline (e.g., 4-azido-2,6-dimethylquinoline) with molecules bearing a terminal alkyne, such as cholesterol, theophylline (B1681296), or ferrocene, to generate novel hybrid structures. ekb.eg

Preparation of Fused Heterocyclic Systems Involving Quinoline

The quinoline ring serves as an excellent foundation for the construction of more complex, polycyclic fused heterocyclic systems. The reactive C-Cl bond at the 4-position is often a key starting point for these annulation reactions.

Modern synthetic methods, such as palladium-catalyzed domino reactions, provide an efficient route to fused systems. For instance, the reaction of a chloroquinoline with an appropriately substituted amine can initiate a sequence of C-N bond formation followed by an intramolecular C-H activation/arylation to build an additional ring, yielding structures like indolo[2,3-b]quinolines. chim.itnih.gov

A direct application using a close analog is the synthesis of 6,8-dimethylbenzo[b]thieno[3,2-c]quinoline. researchgate.net This synthesis starts with 4-chloro-2,8-dimethylquinoline, which is reacted with 2-aminothiophenol. The resulting intermediate is then cyclized using polyphosphoric acid (PPA) at high temperatures to yield the fused tetracyclic thienoquinoline system. researchgate.net This demonstrates a common and effective strategy: nucleophilic substitution at the C4 position followed by acid-catalyzed cyclization to forge the new heterocyclic ring. nih.govresearchgate.net

Chemical Reactivity and Transformation Studies of 4 Chloro 6,8 Dimethylquinoline

Nucleophilic Substitution Reactions at the C-4 Position

The electron-withdrawing nature of the quinoline (B57606) nitrogen atom activates the C-4 position, making the chloro-substituent susceptible to displacement by a variety of nucleophiles. This reactivity is a cornerstone for the functionalization of the 4-chloroquinoline (B167314) core. The general mechanism for this transformation is typically a nucleophilic aromatic substitution (SNAr). researchgate.net This process involves the addition of a nucleophile to the electron-deficient C-4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of the chloride ion to restore aromaticity.

Reactions with Amines and Thiols

The displacement of the C-4 chlorine atom by nitrogen and sulfur nucleophiles is a well-established and efficient method for generating new derivatives. Amines and thiols readily react with 4-chloroquinolines to form the corresponding 4-amino and 4-thioether derivatives, respectively. Studies on analogous compounds, such as 4-chloro-2-methylquinolines and 4-chloro-8-methylquinolin-2(1H)-one, demonstrate that these reactions proceed effectively, often by heating the reactants in a suitable solvent, sometimes with the addition of a base to neutralize the HCl byproduct. wiley.commdpi.com For instance, the reaction with heterocyclic thiols can be carried out in solvents like PEG-600 or DMF, with the latter often utilizing a base such as K2CO3 and a phase transfer catalyst. wiley.com

These transformations are valuable for synthesizing libraries of compounds for biological screening, as the introduction of different amine and thiol moieties can significantly alter the molecule's physicochemical properties and biological activity.

Table 1: Representative Nucleophilic Substitution Reactions at C-4 This table presents plausible reactions based on established chemistry for analogous compounds.

| Nucleophile | Reagent Example | Product | Typical Conditions |

|---|---|---|---|

| Amine | Aniline (B41778) | N-phenyl-6,8-dimethylquinolin-4-amine | Heat in solvent (e.g., ethanol, DMF) |

| Thiol | Thiophenol | 6,8-dimethyl-4-(phenylthio)quinoline | Base (e.g., K2CO3), Solvent (e.g., DMF), Heat |

| Heterocyclic Thiol | 1H-benzo[d]imidazole-2-thiol | 4-((1H-benzo[d]imidazol-2-yl)thio)-6,8-dimethylquinoline | PEG-600, 100°C |

Formation of Substituted Aminoquinolines

The synthesis of 4-aminoquinoline (B48711) derivatives is a particularly important transformation due to the prevalence of this structural motif in pharmacologically active molecules. The reaction of 4-Chloro-6,8-dimethylquinoline with primary or secondary amines provides direct access to a wide range of N-substituted 6,8-dimethylquinolin-4-amines. nih.govresearchgate.net For example, studies on the closely related 4-chloro-2,8-dimethylquinoline (B186857) show its successful reaction with various amino-heterocycles under neat conditions at elevated temperatures to yield the corresponding substituted aminoquinolines. researchgate.net The resulting product, 4-Amino-6,8-dimethylquinoline (B1285052), is a known compound, confirming the viability of this synthetic pathway. sigmaaldrich.com This straightforward substitution allows for the introduction of complex amine side chains, which is a key strategy in the development of new therapeutic agents.

Electrophilic Substitution Reactions on the Quinoline Ring

While the pyridine (B92270) ring of quinoline is generally resistant to electrophilic attack due to the deactivating effect of the nitrogen atom, the carbocyclic (benzene) ring can undergo electrophilic substitution. The outcome of such reactions on this compound is governed by the combined directing effects of the substituents. The methyl groups at C-6 and C-8 are electron-donating and activating, directing incoming electrophiles to the ortho and para positions relative to themselves (C-5 and C-7). Conversely, the chloro group at C-4 is deactivating but also ortho-, para-directing. The interplay of these electronic effects determines the regioselectivity of reactions like nitration or halogenation on the aromatic ring.

Reactions Involving Methyl Groups at C-6 and C-8

The methyl groups at positions C-6 and C-8 are themselves potential sites for reaction, primarily through free-radical pathways or oxidation. These transformations provide an alternative route to functionalized quinolines.

One common reaction is benzylic bromination, which can be achieved using N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light). researchgate.netmasterorganicchemistry.com This reaction, known as the Wohl-Ziegler bromination, would convert the methyl groups into bromomethyl groups. masterorganicchemistry.comyoutube.com These resulting benzylic bromides are versatile synthetic intermediates, readily undergoing nucleophilic substitution to introduce a variety of functional groups.

Another significant transformation is the oxidation of the methyl groups to carboxylic acids. tandfonline.com Various oxidizing agents can accomplish this, including potassium permanganate (B83412) or nickel peroxide. tandfonline.com Studies on other methylquinolines have shown that the methyl groups can be oxidized to the corresponding carboxylic acids, and in some cases, the oxidation can be performed regioselectively. tandfonline.comrsc.org For instance, the catalytic aerobic oxidation of 8-methylquinolines using a Palladium(II) catalyst has been shown to yield the corresponding 8-quinoline carboxylic acids. rsc.org This conversion to a carboxylic acid group opens up further synthetic possibilities, such as amide bond formation.

Table 2: Plausible Reactions Involving the C-6 and C-8 Methyl Groups This table presents reactions based on standard organic chemistry principles and studies on similar substrates.

| Reaction Type | Reagent(s) | Functional Group Transformation |

|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), Initiator (e.g., AIBN) | -CH₃ → -CH₂Br |

| Oxidation | KMnO₄ or Nickel Peroxide | -CH₃ → -COOH |

| Catalytic Aerobic Oxidation | Pd(II) catalyst, O₂ | -CH₃ → -COOH / -CH₂OAc |

Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. For halo-azaheterocycles like this compound, these reactions provide a powerful method for introducing aryl, vinyl, or alkyl substituents at the C-4 position.

Suzuki-Miyaura Cross-Coupling for Arylation of Chloroquinolines

The Suzuki-Miyaura reaction is one of the most versatile and widely used cross-coupling methods. fishersci.esorganic-chemistry.org It involves the palladium-catalyzed reaction between an organic halide and an organoboron compound, such as a boronic acid or a boronic ester. fishersci.es This reaction has been successfully applied to the arylation of 4-chloroquinolines. researchgate.net The catalytic cycle generally involves three key steps: (i) oxidative addition of the chloroquinoline to a Pd(0) catalyst to form a Pd(II) intermediate, (ii) transmetalation of the organic group from the boron atom to the palladium center, and (iii) reductive elimination to form the C-C coupled product and regenerate the Pd(0) catalyst. organic-chemistry.org

The reaction is known for its mild conditions and tolerance of a wide range of functional groups. fishersci.es For the arylation of this compound, a palladium source (e.g., Pd(PPh₃)₄ or Pd(OAc)₂), a phosphine (B1218219) ligand, and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent system (e.g., DMF, Toluene/Water) would typically be employed. researchgate.net This method allows for the direct and efficient synthesis of 4-aryl-6,8-dimethylquinolines, which are important scaffolds in various fields of chemical research.

Table 3: Representative Suzuki-Miyaura Cross-Coupling Reaction This table presents a representative reaction based on established protocols for 4-chloroquinolines.

| Boronic Acid | Catalyst | Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/Ethanol/Water | 6,8-dimethyl-4-phenylquinoline |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | Cs₂CO₃ | Dioxane/Water | 4-(4-methoxyphenyl)-6,8-dimethylquinoline |

Oxidation and Reduction Processes

While specific research detailing the oxidation and reduction of this compound is not extensively documented, the reactivity of its quinoline core and chloro-substituent can be inferred from studies on analogous compounds. The quinoline ring system is susceptible to both oxidation and reduction under specific conditions, allowing for the synthesis of various derivatives.

Oxidation: The nitrogen atom in the quinoline ring can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peracids. For instance, related chloroquinoline derivatives have been successfully oxidized to their N-oxide forms. The methyl groups on the benzene (B151609) ring could also be susceptible to oxidation under harsh conditions, although this is generally less common than N-oxidation.

Reduction: Reduction reactions of chloroquinolines can proceed via several pathways. Catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or treatment with potent reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can lead to different products. Depending on the reagents and conditions, potential reactions could include the reductive removal of the chlorine atom (dehalogenation) or the saturation of the nitrogen-containing heterocyclic ring to form a tetrahydroquinoline derivative.

The table below summarizes common reagents used for the oxidation and reduction of related chloroquinoline compounds.

Table 1: Reagents for Oxidation and Reduction of Chloroquinoline Analogs This table is interactive. Click on the headers to sort.

| Reaction Type | Reagent Class | Specific Examples | Potential Product | Source(s) |

|---|---|---|---|---|

| Oxidation | Peroxides/Peracids | Hydrogen Peroxide (H₂O₂), Peracetic acid | Quinoline N-oxide | |

| Oxidation | Metal Oxides | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Varied | |

| Reduction | Metal Hydrides | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) | Dehalogenated or ring-reduced derivatives |

| Reduction | Catalytic Hydrogenation | Hydrogen gas (H₂) with Palladium (Pd) catalyst | Ring-reduced derivatives | |

Derivatization for Enhanced Bioactivity and Specific Applications

The this compound scaffold is a valuable starting material for synthesizing a wide range of derivatives, primarily through the nucleophilic substitution of the chlorine atom at the 4-position. The electron-withdrawing nature of the quinoline nitrogen makes the C4-position highly susceptible to attack by nucleophiles, enabling diverse functionalization. mdpi.comtandfonline.com

A key transformation is the reaction with amines to produce 4-aminoquinoline derivatives. For example, 4-amino-6,8-dimethylquinoline is a known fine chemical and pharmaceutical intermediate, suggesting its synthesis originates from the corresponding 4-chloro precursor. synhet.com This amination is a critical step in building more complex molecules with potential therapeutic value.

Research on related 4-haloquinoline intermediates demonstrates the versatility of this approach. A wide array of nucleophiles—including alkoxides, thiols, and azide (B81097) ions—can be used to displace the 4-chloro group, yielding derivatives with alkoxy, thioalkyl, and azido (B1232118) functionalities, respectively. mdpi.comnih.govacs.org These reactions significantly expand the chemical space accessible from the parent chloroquinoline.

The strategic derivatization of the chloro-dimethyl-quinoline core has been shown to yield compounds with significant biological activity. In a notable study, the isomeric compound 4-chloro-2,8-dimethylquinoline was used as a starting material to synthesize novel indoloquinolines and benzonaphthyridines. researchgate.net These derivatives were subsequently screened for anticancer activity and showed promising cytotoxicity against HeLa and K562 cancer cell lines. researchgate.net This illustrates a clear proof-of-concept for how the 4-chloro-dimethylquinoline scaffold can be elaborated into potent bioactive agents.

The table below details common derivatization reactions involving the 4-chloro position of quinolines and the applications of the resulting products.

Table 2: Derivatization of the 4-Chloroquinoline Core for Bioactivity and Other Applications This table is interactive. Click on the headers to sort.

| Nucleophile | Reagent Type | Resulting Functional Group | Application/Product Class | Source(s) |

|---|---|---|---|---|

| Amines | Ammonia, primary/secondary amines | 4-Amino | Pharmaceutical intermediates, bioactive molecules | synhet.comresearchgate.net |

| Hydrazine | Hydrazine hydrate | 4-Hydrazinyl | Precursors for fused heterocycles | mdpi.com |

| Thiols | Thiourea, alkyl/aryl thiols | 4-Thioalkyl/4-Thioaryl | Synthetic intermediates | mdpi.comtandfonline.comnih.govacs.org |

| Alcohols | Alkoxides (e.g., sodium methoxide) | 4-Alkoxy | Adrenergic compounds, synthetic intermediates | nih.govacs.org |

| Azides | Sodium azide | 4-Azido | Synthetic intermediates | mdpi.com |

Spectroscopic Characterization and Structural Elucidation of 4 Chloro 6,8 Dimethylquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone for the structural analysis of quinoline (B57606) derivatives, offering precise insights into the proton and carbon environments within the molecule.

The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms. In derivatives of 6,8-dimethylquinoline, the methyl groups at the C-6 and C-8 positions typically appear as distinct singlets in the upfield region. For instance, in a study of (ZE)-N-((2-chloro-6,8-dimethylquinolin-3-yl)methylene)-4-(5-methyl-1H-tetrazol-1-yl)benzenamine, the two methyl groups on the quinoline core were observed as singlets at δ 2.71 ppm and δ 2.77 ppm. ijprajournal.com The aromatic protons on the quinoline ring system generally resonate in the downfield region, typically between δ 7.40 and δ 8.93 ppm, with their specific shifts and coupling patterns depending on the substitution. ijprajournal.com In related dimethylquinolines, the protons of the methyl groups at C-4 and C-8 have been assigned to signals at δ 2.58 and δ 2.82, respectively. cdnsciencepub.com

Table 1: Representative ¹H NMR Chemical Shifts for Protons in 6,8-Dimethylquinoline Derivatives Note: Data is based on derivatives and related compounds, as specific data for 4-chloro-6,8-dimethylquinoline is not readily available in the cited literature. Shifts are reported in ppm.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Reference Compound | Citation |

|---|---|---|---|---|

| C6-CH₃ | ~2.77 | Singlet | 2-chloro-6,8-dimethylquinoline (B599324) derivative | ijprajournal.com |

| C8-CH₃ | ~2.71 | Singlet | 2-chloro-6,8-dimethylquinoline derivative | ijprajournal.com |

| Aromatic H (Quinoline Core) | 7.40 - 8.93 | Multiplet/Singlet | 2-chloro-6,8-dimethylquinoline derivative | ijprajournal.com |

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The methyl carbons (C-6 and C-8) are expected to appear in the high-field region of the spectrum. For a 2-chloro-6,8-dimethylquinoline derivative, these were assigned to peaks at δ 17.65 ppm (C-8 methyl) and δ 21.58 ppm (C-6 methyl). ijprajournal.com The carbons of the quinoline ring system resonate at lower fields (δ 117-159 ppm), with the carbon atom bearing the chlorine (C-4) and the quaternary carbons showing characteristic shifts. ijprajournal.comacs.org The presence of 11 distinct carbon signals in the spectrum would confirm the structure of this compound.

Table 2: Representative ¹³C NMR Chemical Shifts for Carbons in 6,8-Dimethylquinoline Derivatives Note: Data is based on a derivative compound. Shifts are reported in ppm.

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference Compound | Citation |

|---|---|---|---|

| C6-CH₃ | 21.58 | 2-chloro-6,8-dimethylquinoline derivative | ijprajournal.com |

| C8-CH₃ | 17.65 | 2-chloro-6,8-dimethylquinoline derivative | ijprajournal.com |

| Aromatic & Quaternary Carbons | 117 - 159 | 2-chloro-6,8-dimethylquinoline derivative | ijprajournal.com |

Deuterium (B1214612) labeling is a powerful technique used to trace reaction mechanisms and assign signals in NMR spectra. In the context of quinoline chemistry, deuterium-labeled starting materials or reagents can be used to follow the path of atoms throughout a synthesis. nih.gov For example, studies on the mass spectra of dimethylquinolines used deuterium labeling to understand fragmentation pathways, which involves ring expansion. cdnsciencepub.com A methyl group labeled with deuterium (e.g., -CD₃) would disappear from the ¹H NMR spectrum and appear as a characteristic multiplet in the ²H (deuterium) NMR spectrum, confirming its position and involvement in reactions. cdnsciencepub.comnih.gov Such studies are crucial for elucidating complex mechanisms, such as the 1,6-hydrogen atom transfer (HAT) process observed in photochemical reactions of some quinoline derivatives. rsc.org

¹³C NMR Spectral Analysis and Carbon Assignments

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to the aromatic quinoline system and the C-Cl bond. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the quinoline ring are found in the 1610-1450 cm⁻¹ region. ijprajournal.comevitachem.com The C-Cl stretching vibration is expected in the fingerprint region, generally between 800 and 600 cm⁻¹. The spectrum for a related carbonyl chloride derivative showed a strong peak for the C=O group at ~1800 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Citation |

|---|---|---|---|

| Aromatic C-H | Stretching | > 3000 | evitachem.com |

| Quinoline Ring (C=C, C=N) | Stretching | 1610 - 1450 | ijprajournal.comevitachem.com |

| C-Cl | Stretching | 800 - 600 | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and obtain structural information from the fragmentation pattern of a compound. The molecular formula of this compound is C₁₁H₁₀ClN, corresponding to a molecular weight of 191.66 g/mol . scbt.comsigmaaldrich.com A key feature in the mass spectrum of a monochlorinated compound is the presence of two molecular ion peaks: the M⁺ peak and an M+2 peak with an intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. miamioh.edu

Fragmentation of dimethylquinolines often proceeds via the loss of a hydrogen atom (M-H) or a methyl group (M-CH₃), which can be preceded by ring expansion. cdnsciencepub.com Studies on deuterium-labeled dimethylquinolines have shown that ring expansion involving a methyl group on the benzenoid ring is favored over one on the pyridine (B92270) ring. cdnsciencepub.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not described in the provided search results, data from closely related compounds like 4-chloro-2,5-dimethylquinoline (B3024344) offers significant insight. iucr.orgresearchgate.net

The analysis of 4-chloro-2,5-dimethylquinoline revealed that the quinoline ring system is essentially planar. iucr.orgresearchgate.net In the crystal lattice, molecules are stacked along one of the crystal axes, with the centroids of the benzene (B151609) and pyridine rings of adjacent molecules separated by distances of 3.649 Å and 3.778 Å, indicating π-π stacking interactions. iucr.org It is highly probable that this compound would exhibit similar planarity and packing behavior. Crystallographic studies on substituted quinolines are crucial for understanding structure-property relationships. nih.govnih.gov

Table 4: Crystallographic Data for the Related Compound 4-Chloro-2,5-dimethylquinoline

| Parameter | Value | Citation |

|---|---|---|

| Molecular Formula | C₁₁H₁₀ClN | iucr.org |

| Crystal System | Monoclinic | iucr.orgresearchgate.net |

| Space Group | P2₁/c | iucr.orgresearchgate.net |

| a (Å) | 6.9534 (9) | iucr.org |

| b (Å) | 13.0762 (14) | iucr.org |

| c (Å) | 10.4306 (11) | iucr.org |

| β (°) | 99.239 (8) | iucr.org |

| Volume (ų) | 936.09 (19) | iucr.org |

| Z (Molecules per unit cell) | 4 | iucr.orgresearchgate.net |

Computational Chemistry and Theoretical Investigations of 4 Chloro 6,8 Dimethylquinoline

Density Functional Theory (DFT) Calculations for Electronic and Spectroscopic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For quinoline (B57606) derivatives, DFT calculations are routinely used to predict a variety of properties, including optimized geometries, vibrational frequencies, and electronic characteristics. nih.govresearchgate.netscirp.org

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy structure. Using DFT methods, such as B3LYP with a 6-311G(d,p) basis set, the bond lengths, bond angles, and dihedral angles of 4-chloro-6,8-dimethylquinoline can be determined. nih.govacs.org These optimized structures provide a fundamental understanding of the molecule's three-dimensional shape, which is crucial for its interaction with other molecules and biological targets. The planarity of the quinoline ring system and the orientation of the chloro and dimethyl substituents are key features determined through geometry optimization.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed to predict the infrared (IR) and Raman spectra of this compound. researchgate.netacs.org These theoretical spectra can be correlated with experimental data to confirm the molecular structure and to assign specific vibrational modes to the observed spectral bands. nih.govresearchgate.net For example, the characteristic stretching frequencies of the C-Cl bond, the aromatic C-H bonds, and the methyl C-H bonds can be identified. Discrepancies between calculated and experimental frequencies can often be reconciled by applying scaling factors. nih.gov

A study on a similar compound, 1-(4-phenylquinolin-2-yl)propan-1-one, utilized DFT calculations at the B3LYP/6-311G(d,p) level to correlate theoretical and experimental FT-IR spectra, achieving a high degree of agreement. acs.org

Table 1: Predicted Vibrational Frequencies for Quinoline Derivatives

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| C=O stretching | 1697 |

| C=N stretching | 1558 |

Data derived from a study on a related quinoline derivative, 1-(4-phenylquinolin-2-yl)propan-1-one, using B3LYP/6-311G(d,p) level of theory. acs.org

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov

For this compound, DFT calculations can map the distribution of the HOMO and LUMO. This analysis helps in identifying the most probable sites for electrophilic and nucleophilic attack. The HOMO is often located on the electron-rich quinoline ring, while the LUMO may be distributed over the entire molecule, including the chloro substituent. The energy gap can be used to predict the molecule's reactivity; a smaller gap suggests higher reactivity. nih.gov

Vibrational Frequency Analysis and Spectroscopic Correlations

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. europa.eunih.gov For derivatives of this compound, QSAR studies can be employed to predict their therapeutic potential, for instance, as antimicrobial or anticancer agents. nih.gov

These models are built by calculating a set of molecular descriptors for each derivative, which can include electronic, steric, and hydrophobic parameters. These descriptors are then used to develop a mathematical equation that relates them to the observed biological activity. europa.eu Successful QSAR models can be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts towards the most promising candidates. For example, QSAR models for other quinoline derivatives have been used to predict their anti-tuberculosis activity. nih.gov

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or a nucleic acid. This method is widely used in drug discovery to understand the mechanism of action of a compound and to predict its binding affinity. smolecule.com

For this compound and its derivatives, molecular docking studies can be performed to predict their interactions with specific biological targets. For example, if the compound is being investigated as an antibacterial agent, it could be docked into the active site of a bacterial enzyme like DNA gyrase. The results of the docking simulation can provide insights into the binding mode, the key intermolecular interactions (such as hydrogen bonds and hydrophobic interactions), and the binding energy. researchgate.net This information is invaluable for optimizing the structure of the lead compound to improve its potency and selectivity. researchgate.net

Prediction of Physico-Acoustic Parameters and Solute-Solvent Interactions

While less common for this specific compound, computational methods can also be used to predict various physico-chemical and acoustic parameters. These parameters can provide insights into the solute-solvent interactions and the behavior of the compound in different media. Theoretical calculations can be employed to estimate properties such as density, viscosity, and speed of sound in solutions containing this compound. Understanding these properties is important for formulation development and for predicting the compound's behavior in biological systems.

Table 2: List of Compound Names

| Compound Name |

|---|

| This compound |

| 1-(4-Phenylquinolin-2-yl)propan-1-one |

| 4-chloro-2,8-dimethylquinoline (B186857) |

| 4,8-dichloro-6-methylquinoline |

| 2-chloro-4,6-dimethylquinoline |

| 2-chloro-3-methylquinoline |

| 5,7-dichloro-8-hydroxyquinaldine |

| 2,4-dimethylquinoline |

| 2,6-dimethylquinoline |

| 2,7-dimethylquinoline |

| 2,8-dimethylquinoline |

| 5,8-dimethoxy-quinolin-4-one |

| 2-[α-(acetyloxime)ethylidenehydrazino]-4,6-dimethylquinoline |

| 3-heteroaryl thioquinoline |

| 8-methylquinolones |

| 7-chloroquinoline |

| Bedaquiline |

| Mefloquine |

Biological Activity and Medicinal Applications Research

Anticancer Activity and Cytotoxicity Studies of 4-Chloro-6,8-dimethylquinoline Derivatives

Derivatives of this compound have demonstrated notable potential as anticancer agents. Researchers have synthesized and evaluated various novel compounds based on this scaffold, revealing promising cytotoxic effects against several human cancer cell lines.

The cytotoxic properties of this compound derivatives have been assessed against a panel of human cancer cell lines. For instance, novel indoloquinolines and benzonaphthyridines synthesized from 4-chloro-2,8-dimethylquinoline (B186857) were screened for their anticancer activity against HeLa (cervical cancer) and K562 (chronic myelogenous leukemia) cells. Several of these synthesized compounds exhibited significant cytotoxicity, with some showing stronger activity than the standard drug, Adriamycin (ADR). researchgate.net Specifically, compounds designated as 3a, 3b, 4b, and 5a displayed potent cytotoxic effects against both HeLa and K562 cell lines. researchgate.net

In another study, new synthetic hybrid quinolines derived from 4-chloro-2,6-dimethylquinoline (B3031691) were tested against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. ekb.eg One of the compounds, a quinoline-triazole theophylline (B1681296) conjugate (compound 7), showed notable cytotoxic activity against both cell lines. ekb.eg Further research on quinoline-chalcone derivatives highlighted their antiproliferative activities against MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 cells, with some compounds demonstrating strong inhibitory effects. nih.gov

Interactive Table: Cytotoxicity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 3a | HeLa | 11.45 | researchgate.net |

| Compound 3a | K562 | 8.53 | researchgate.net |

| Compound 3b | HeLa | 9.30 | researchgate.net |

| Compound 3b | K562 | 6.16 | researchgate.net |

| Compound 4b | HeLa | 2.83 | researchgate.net |

| Compound 4b | K562 | 7.17 | researchgate.net |

| Quinolone-triazole theophylline conjugate (7) | MCF-7 | 6.61±0.4 | ekb.eg |

| Quinolone-triazole theophylline conjugate (7) | PC-3 | 7.33±0.5 | ekb.eg |

| Quinolone-triazole chelcone-ferrocene conjugate (8) | MCF-7 | 9.46±0.7 | ekb.eg |

The anticancer effects of quinoline (B57606) derivatives are often attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. mdpi.comxiahepublishing.com This process is a key mechanism for many clinically used chemotherapeutic drugs. mdpi.com Research suggests that derivatives of this compound may interfere with critical cell signaling pathways, leading to the initiation of the apoptotic cascade.

For example, studies on related quinazoline (B50416) derivatives have shown that they can induce cell death by activating the intrinsic apoptotic pathway. mdpi.com This can involve the activation of caspases, which are key enzymes in the execution of apoptosis. mdpi.com Some quinoline derivatives may also act as inhibitors of protein tyrosine kinases (PTKs), enzymes that play a crucial role in cancer progression and abnormal cell growth. The inhibition of these kinases can disrupt signaling pathways that are essential for the survival and proliferation of cancer cells.

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent derivatives. For anticancer derivatives of this compound, SAR analyses have revealed several key insights.

In a study of indoloquinolines and benzonaphthyridines, the presence of benzothiazole (B30560) and isoquinoline (B145761) moieties was found to enhance cytotoxic activity. researchgate.net For instance, the replacement of a benzothiazole ring with an isoquinoline moiety in one series of compounds resulted in the most active compound against both HeLa and K562 cells. researchgate.net Conversely, changing the isoquinoline moiety to a quinoline ring led to a dramatic decrease in cytotoxicity. researchgate.net

The nature and position of substituents on the quinoline ring also play a significant role. The presence of electron-donating groups on the acridine (B1665455) moiety (a related polycyclic aromatic) has been shown to result in more effective interaction with DNA and greater activity. rsc.org This suggests that modifications to the electronic properties of the quinoline ring system can significantly impact anticancer potency.

Mechanisms of Action in Cancer Cells (e.g., induction of apoptosis, interference with cell signaling pathways)

Antimalarial Activity Research

The quinoline core is famously present in several well-established antimalarial drugs, most notably chloroquine (B1663885). nih.gov Consequently, there is significant research interest in developing new quinoline-based compounds, including derivatives of this compound, to combat malaria, particularly strains resistant to existing therapies. nih.govresearchgate.net

Research has demonstrated that derivatives of 4-chloro-dimethylquinoline exhibit activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Studies have evaluated these compounds against both chloroquine-sensitive and chloroquine-resistant strains of the parasite.

For example, a study of novel chloroquine acetamide (B32628) hybrid molecules showed that all twenty-seven synthesized compounds possessed antimalarial activity against the chloroquine-sensitive NF54 strain of P. falciparum. ajol.info The IC50 values for these compounds ranged from 1.29 to 53.98 µM. ajol.info Another study on aminoquinoline derivatives showed activity in the nanomolar range against a chloroquine-sensitive (3D7) strain. scienceopen.com The presence of a 7-chloro group in the 4-aminoquinoline (B48711) ring is considered a requirement for β-hematin inhibitory activity, a key mechanism of action for many quinoline antimalarials. acs.org

A major strategy in antimalarial drug discovery is the creation of hybrid molecules, which combine the quinoline scaffold with other pharmacophores to enhance activity and potentially overcome resistance mechanisms. nih.govnih.gov This molecular hybridization approach has yielded several promising derivatives.

One study reported on the synthesis of 4-aminoquinoline-pyrimidine hybrids that were 6–8 times more effective than chloroquine against the D6 strain of P. falciparum. mdpi.com Another investigation into hybrids of ethyl-2,4-dimethylquinoline-3-carboxylate and N4-benzyl thiosemicarbazides identified a compound with an IC50 value of 0.19 µg/mL against P. falciparum, surpassing the activity of chloroquine (IC50 of 0.20 µg/mL). nih.gov

The development of these hybrid molecules often involves linking the quinoline core to another active moiety via a flexible linker. This approach aims to create bifunctional molecules that can interact with multiple targets within the parasite or have improved pharmacokinetic properties. nih.gov

Mechanisms of Antimalarial Action (e.g., inhibition of hemoglobin digestion)

Quinoline-based compounds are foundational in the development of antimalarial drugs. nih.gov Their mechanism of action is often linked to the parasite's metabolism within infected red blood cells. The malaria parasite, Plasmodium falciparum, digests host cell hemoglobin in its food vacuole, a process that is critical for its survival. nih.govresearchgate.net This digestion releases toxic heme, which the parasite detoxifies by polymerizing it into an inert crystalline substance called hemozoin. nih.gov

The antimalarial action of many quinoline drugs, particularly those in the 4-aminoquinoline class like chloroquine, involves the disruption of this detoxification process. nih.govnih.gov Research suggests that the 4-aminoquinoline structure is key to complexing with ferriprotoporphyrin IX (Fe(III)PPIX), the iron-containing component of heme. acs.org Furthermore, the presence of a chloro group on the quinoline ring, typically at position 7, is considered crucial for inhibiting the formation of β-hematin (hemozoin). acs.org By binding to heme, these drugs prevent its polymerization into hemozoin, leading to a buildup of the toxic heme, which ultimately kills the parasite. nih.gov While the specific mechanism for this compound is not extensively detailed, its structural similarity to other active chloroquine analogues suggests it may operate through a similar mechanism involving the inhibition of hemoglobin digestion and hemozoin formation. nih.govacs.org

Antimicrobial and Antibacterial Efficacy Investigations

Quinoline derivatives are widely recognized for their significant antimicrobial properties. nih.govsmolecule.comsmolecule.com Investigations into compounds structurally related to this compound have demonstrated notable antibacterial efficacy.

Research has shown that various quinoline derivatives possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of the isomeric compound 2-Chloro-4,6-dimethylquinoline have shown effectiveness against strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). In other studies, novel pyrimidine-quinoline hybrid molecules synthesized using 4-chloro-2,6-dimethylquinoline were tested against a panel of bacteria. researchgate.net These tests included Gram-positive bacteria like S. aureus and Streptococcus pyogenes, and Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa. researchgate.net

Another study focused on 4-heteryl-quinolines synthesized from 4-chloro-2-methylquinolines. These compounds were screened for antibacterial activity against multiple clinical strains, with several exhibiting significant efficacy comparable to the standard antibiotic, Ciprofloxacin. wiley.com

Table 1: Examples of Bacterial Strains Tested Against Quinoline Derivatives

| Bacterial Type | Species |

|---|---|

| Gram-Positive | Staphylococcus aureus wiley.com |

| Bacillus subtilis wiley.com | |

| Micrococcus luteus wiley.com | |

| Streptococcus pyogenes researchgate.net | |

| Gram-Negative | Escherichia coli wiley.com |

| Pseudomonas aeruginosa researchgate.netwiley.com |

This table is based on data for structurally related quinoline derivatives.

The mechanism behind the antibacterial action of many quinoline compounds is believed to be the inhibition of essential bacterial enzymes, specifically DNA gyrase (also known as topoisomerase II) and topoisomerase IV. nih.govmdpi.com These enzymes are critical for bacterial DNA replication, transcription, and repair. nih.gov DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily responsible for decatenating (unlinking) replicated daughter chromosomes. nih.govmdpi.com By inhibiting these enzymes, quinoline derivatives can block DNA synthesis, leading to cessation of growth and eventual bacterial cell death. nih.gov It is suggested that 2-Chloro-4,6-dimethylquinoline, an isomer of the subject compound, may exert its antimicrobial effects through this specific mechanism. This mode of action is the target for the widely used quinolone class of antibiotics. nih.gov

Activity against Gram-Positive and Gram-Negative Bacteria

Antifungal and Antiprotozoal Activities

The biological activity of the quinoline scaffold extends to antifungal and antiprotozoal applications. nih.govsmolecule.comiucr.org Studies involving hybrid molecules created by combining pyrimidine (B1678525) with 4-chloro-2,6-dimethylquinoline have demonstrated antifungal properties. researchgate.netresearchgate.net These synthesized compounds were evaluated for their efficacy against fungal strains such as Candida albicans and Aspergillus niger, with results indicating that the presence of certain substituents could enhance antimicrobial activity. researchgate.net Other research has also confirmed the general antifungal and antiprotozoal potential of various quinoline derivatives. nih.govtandfonline.com

Anti-inflammatory Properties

Quinoline derivatives have been investigated for their potential anti-inflammatory effects. nih.govsmolecule.com The core quinoline structure is a feature in various molecules that have been shown to modulate inflammatory pathways. smolecule.comtandfonline.com This suggests that compounds like this compound could serve as a basis for developing new anti-inflammatory agents, although specific research into its direct effects is limited.

Neurotoxicity and Safety Profile Assessments

Preliminary safety assessments are crucial for any compound with therapeutic potential. For this compound, safety data indicates potential hazards such as acute oral toxicity and the risk of serious eye damage. sigmaaldrich.com Research on related compounds provides further insight. For example, a study on a derivative of the isomeric 4-chloro-2,6-dimethylquinoline reported a specific neurotoxicity value (65.7 mg/Kg). researchgate.net In other studies, acridine derivatives, which also contain a heterocyclic structure, were screened for neurotoxicity in mice using the rotarod test to establish a safety profile. rsc.org Such assessments are vital in determining the therapeutic index and potential risks associated with a new chemical entity.

Applications in Materials Science and Other Fields

Use as a Building Block for Conjugated Molecules and Polymers

The compound 4-Chloro-6,8-dimethylquinoline serves as a versatile building block in the synthesis of more complex conjugated molecules and polymers. The chlorine atom at the 4-position is a reactive site, enabling its use in various cross-coupling reactions to extend the π-conjugated system. This functionalization is crucial for creating materials with tailored electronic and optical properties for specific applications.

Quinoline (B57606) derivatives are integral to the development of organic functional materials for optoelectronic applications, including organic light-emitting diodes (OLEDs), photovoltaics (OPVs), and field-effect transistors (OFETs). bohrium.com The synthesis of highly conjugated quinoline derivatives has been a focus area in organic electronics, where they are utilized as dyes and phosphors. researchgate.net The electron-withdrawing nature of the quinoline core makes it an effective electron transporter in such systems. mdpi.com

Research on related chloroquinoline derivatives demonstrates their potential in forming larger, functional organic systems. For instance, various chloroquinoline derivatives have been synthesized through methods like the aza-Diels-Alder reaction, highlighting their role as precursors to benzoquinolines and polybenzoquinolines for applications in organic electronics. escholarship.org The strategic placement of substituents, such as the methyl groups in this compound, can influence the solubility and processing characteristics of the resulting materials, which is a critical factor in device fabrication.

While specific research on polymers derived directly from this compound is not extensively documented in publicly available literature, the principles of using substituted quinolines as monomers are well-established. The combination of a reactive chloro- group for polymerization and methyl groups for solubility makes it a promising candidate for incorporation into conjugated polymer chains.

Table 1: Examples of Substituted Quinolines in Conjugated Systems

| Quinoline Derivative System | Key Feature | Application Area |

| 2,4-difluorenylquinoline derivatives | Donor-acceptor (D-A) type structure with bright blue emission. bohrium.com | Organic Light-Emitting Diodes (OLEDs) bohrium.com |

| 2,4-dicarbazolyl-substituted quinoline | Donor–acceptor–donor–π–acceptor (D–A–D–π–A) configuration. mdpi.com | Nonlinear Optical (NLO) Materials mdpi.com |

| Quinoline-substituted anthracene (B1667546) isomers | Herringbone-packed structure for high charge mobility and strong luminescence. nih.gov | High-performance Organic Semiconductors nih.gov |

Applications in Optoelectronic and Nonlinear Optical Materials

Quinoline derivatives are widely investigated for their applications in optoelectronic and nonlinear optical (NLO) materials due to their inherent electronic properties. mdpi.com The quinoline moiety can act as an electron acceptor, and when combined with electron-donating groups, it can form molecules with significant intramolecular charge transfer (ICT) character, which is a key requirement for NLO activity. mdpi.comrsc.org

The development of organic materials with high NLO performance is crucial for applications in photonic devices. mdpi.com Theoretical and experimental studies on various substituted quinolines have demonstrated their potential as NLO materials. For example, computational studies on quinoline derivatives have shown that specific substitutions can significantly enhance their first hyperpolarizability (a measure of NLO activity). tandfonline.comresearchgate.net The strategic design of donor-acceptor systems incorporating the quinoline core is a common approach to maximizing these properties. mdpi.comrsc.org

In the context of optoelectronics, quinoline-based compounds are valued for their high thermal and chemical stability, electron-transporting capabilities, and the ease with which their structures can be modified. mdpi.com These properties are highly desirable for the fabrication of robust and efficient organic electronic devices. mdpi.com For instance, quinoline Schiff bases have been noted for their potential in optoelectronics and laser applications due to the extensive delocalization of their electron clouds and high order of non-linearity. mdpi.com

While direct experimental data on the NLO properties of this compound is limited, its structure suggests potential in this area. The electron-withdrawing chloro-substituent and the quinoline ring itself, combined with the electron-donating methyl groups, create a system where charge transfer characteristics could be induced and tuned.

Table 2: Optoelectronic and NLO Properties of Selected Quinoline Derivative Systems

| Derivative System | Property Investigated | Key Finding |

| 2,4-dicarbazolyl-substituted quinoline compounds | Nonlinear Optical (NLO) Properties | Show potential for the development of potent NLO compounds. mdpi.com |

| Substituted pyrrolo[1,2-a]quinolines | Second Harmonic Generation (SHG) | Exhibit nonlinear optical coefficients, making them suitable for NLO applications. |

| 1-pentafluorophenyl-4-phenyl-5,6,7,8-tetrahydro-8-[(4-dimethylaminophenyl)methylene]-quinoline | Third-Order Nonlinear Susceptibility | Possesses a high nonlinear response, indicating potential for optoelectronic applications. spiedigitallibrary.org |

| 6-amino-2-formyl-quinoline | Electronic and Optical Gap | Identified as a potential semiconductor organic material for photovoltaic applications. tandfonline.com |

Role as a Chelating Agent in Organic Light-Emitting Diodes (OLEDs) (General Quinoline Relevance)

Quinoline derivatives, particularly those capable of forming metal complexes, play a crucial role in the development of Organic Light-Emitting Diodes (OLEDs). These compounds can act as chelating agents, binding to a central metal ion to form stable and highly luminescent organometallic complexes. These complexes are then used as the emissive layer in OLED devices.

The performance of quinoline-based metal complexes in OLEDs is influenced by both the quinoline ligand and the central metal ion. The structure of the quinoline ligand can be modified to tune the emission color, quantum efficiency, and thermal stability of the resulting complex. nih.gov For example, substitutions on the quinoline ring can alter the energy levels of the molecule, leading to shifts in the emission wavelength. nih.gov

The general importance of quinoline derivatives in OLEDs underscores the potential of compounds like this compound as a synthetic precursor for new and improved OLED materials. By chemically modifying the 4-chloro position, it is conceivable to introduce chelating groups that would enable the formation of novel metal complexes for emissive applications.

Future Research Directions and Therapeutic Potential

Development of Novel Drug Candidates Based on 4-Chloro-6,8-dimethylquinoline Scaffold

The this compound core is a versatile starting point for the synthesis of new and diverse bioactive compounds. smolecule.comresearchgate.net Its chemical structure allows for modifications at various positions, enabling the creation of extensive libraries of derivatives for drug discovery programs, particularly in the realms of anticancer and antiparasitic therapies. smolecule.com

Researchers are actively exploring the synthesis of novel molecules by introducing different functional groups to the this compound backbone. For instance, the creation of quinoline-tetrazole Schiff base hybrids has been reported, starting from 2-chloro-6,8-dimethylquinoline-3-carbaldehyde (B2807916). ijprajournal.com Another study detailed the synthesis of hetero substituted indoloquinolines and thiophene (B33073) substituted benzonaphthyridines from 4-chloro-2,8-dimethylquinoline (B186857). researchgate.net These new chemical entities are then screened for a variety of biological activities, with the aim of identifying promising lead compounds for further development. The development of these novel derivatives is in line with the broader effort to expand quinoline-based compound libraries for therapeutic applications. smolecule.com

Exploration of Structure-Activity Relationships for Optimized Efficacy and Selectivity

A critical aspect of drug development is understanding the structure-activity relationship (SAR), which describes how the chemical structure of a compound influences its biological activity. afjbs.com For quinoline (B57606) derivatives, subtle modifications to the core structure can lead to significant changes in their therapeutic effects. afjbs.com

Key areas of SAR exploration for this compound and related compounds include:

Substitution Patterns: The position and nature of substituents on the quinoline ring are crucial. For example, the presence of a 7-chloro group in 4-aminoquinolines is essential for their ability to inhibit β-hematin formation, a key process in the malaria parasite. acs.org Similarly, in a series of quinolinone derivatives, replacing a methyl group with a chlorine atom at the 6-position maintained potency while significantly improving metabolic stability. acs.org

Functional Group Modifications: The addition or alteration of functional groups can dramatically impact a compound's properties. Introducing a hydroxyl group can alter hydrogen bonding capacity and shift affinity towards specific receptors. mdpi.compreprints.org Electron-withdrawing groups like chlorine can enhance metabolic stability. acs.org

Side Chain Effects: The nature of side chains attached to the quinoline nucleus is also critical. In the context of antimalarial aminoquinolines, a basic amino side chain is essential for drug accumulation within the parasite's food vacuole and thus for potent activity. acs.org

By systematically modifying the this compound scaffold and evaluating the resulting changes in biological activity, researchers can design compounds with optimized efficacy and selectivity for their intended targets, while minimizing off-target effects. mdpi.comorientjchem.org

Target Identification and Validation for New Therapeutic Applications

Identifying the specific molecular targets of this compound and its derivatives is a key step in elucidating their mechanisms of action and discovering new therapeutic uses. rsc.org Quinoline-based compounds have been shown to interact with a wide range of biological targets, leading to their diverse pharmacological activities. nih.gov

Some of the identified and potential targets for quinoline derivatives include:

Enzymes: Quinoline derivatives have been found to inhibit various enzymes. For instance, some act as inhibitors of DNA gyrase and topoisomerase IV, which are essential for bacterial replication, explaining their antibacterial properties. afjbs.com Others have shown inhibitory activity against kinases like c-Met, which are often overexpressed in cancer. orientjchem.orgrsc.org The Bcl-2 protein, which plays a role in preventing cancer cell death, is another target for some quinoline-based compounds. nih.gov

Receptors: Certain quinoline derivatives can modulate the activity of receptors. For example, some have been designed as dual-target inhibitors of EGFR and HER-2, both of which are important in cancer therapy. rsc.org

DNA: Some quinoline compounds can intercalate into DNA, interfering with processes like replication and transcription. biorxiv.org

Ongoing research focuses on using techniques like molecular docking and cellular assays to identify and validate new targets for derivatives of this compound. smolecule.comevitachem.com This will open up possibilities for their use in a wider range of diseases.

Advanced Drug Delivery Systems Utilizing Quinoline Derivatives

A significant challenge in drug development is ensuring that the active compound reaches its target site in the body in sufficient concentration. Advanced drug delivery systems are being explored to improve the therapeutic efficacy of quinoline derivatives, including those based on the this compound scaffold. nih.gov

Nanotechnology offers particularly promising avenues for the delivery of quinoline compounds: mdpi.com

Nanoparticles: Encapsulating quinoline derivatives in polymeric nanoparticles, such as those made from poly(butyl cyanoacrylate) (PBCA) or chitosan, can enhance their stability, improve their ability to cross biological barriers like the blood-brain barrier, and allow for targeted release. mdpi.comnih.govwikipedia.org For example, PBCA nanoparticles have been used to deliver a radio-labeled quinoline derivative for the diagnosis of Alzheimer's disease. nih.gov Chitosan-quinoline nanoparticles have been developed as pH-responsive nanocarriers for the delivery of the anticancer drug quercetin. nih.gov

Liposomes: These are lipid-based vesicles that can encapsulate both hydrophilic and lipophilic drugs, improving their bioavailability and tissue uptake. mdpi.com Liposomal formulations of quinoline derivatives are being investigated to overcome solubility issues and potentially increase the tolerated dose. mdpi.com

Mesoporous Silica Nanoparticles (MSNs): These nanoparticles have a well-ordered porous structure that is beneficial for drug delivery. rsc.org Fluorescent MSNs hybridized with a quinoline derivative have been synthesized for simultaneous bioimaging and drug delivery in cancer therapy. rsc.org

These advanced delivery systems have the potential to overcome many of the pharmacokinetic challenges associated with quinoline-based drugs and enhance their clinical utility. mdpi.com